![molecular formula C10H10O3 B12434011 3,4-Dihydroxybenzalacetone](/img/structure/B12434011.png)
3,4-Dihydroxybenzalacetone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydroxybenzalacetone is a polyphenolic compound with a dihydroxybenzene structure. It is isolated from fungi such as Phellinus obliguus and Phellinus linteus. This compound has garnered attention due to its potent antioxidative properties and its role in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dihydroxybenzalacetone can be synthesized through the condensation of 3,4-dihydroxybenzaldehyde with acetone in the presence of a base. The reaction typically involves the use of sodium hydroxide or potassium hydroxide as the base, and the reaction is carried out at room temperature. The product is then purified through recrystallization .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography .
Types of Reactions:
Oxidation: this compound undergoes oxidation reactions to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols using reducing agents like sodium borohydride.
Substitution: It can undergo electrophilic substitution reactions, particularly at the benzene ring, with reagents such as bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bromine, chlorine, sulfuric acid as a catalyst.
Major Products Formed:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
3,4-Dihydroxybenzalacetone (DBL) is a catechol-containing phenylpropanoid derivative that has been investigated for various applications, including anti-aging, anti-melanogenesis, and bactericidal activities .
Scientific Research Applications
Anti-aging Effects:
- Myocardial Alterations DBL has shown potential in preventing aging-induced myocardial alterations in a murine model of senescence (SAMP8). Treatment with DBL reduced oxidative DNA damage and increased oxygen radical antioxidant capacity (ORAC) . It also reduced cardiac fibrosis and cardiomyocyte apoptosis in SAMP8 mice .
- Cardiomyocyte Protection DBL protects cardiomyocytes from aging-induced DNA damage. Treatment with DBL (10 mg/kg and 20 mg/kg) significantly reduced the tail DNA percentage, tail length, tail moment, and Olive moment in SAMP8 mice .
- Inflammation Modulation DBL modulates myocardial inflammatory cytokines and cardiac remodeling gene expression .
Anti-Melanogenesis Effects:
- Melanin Synthesis Inhibition DBL has been studied for its anti-melanogenesis effects in murine melanoma cells (B16F10) and human epidermal melanocytes . DBL reduces melanin content in melanocytes .
- Tyrosinase Activity Reduction DBL can reduce tyrosinase activity in melanocytes .
- Downregulation of Melanogenesis-Related Proteins DBL inhibits melanogenesis through cAMP/PKA, AKT/GSK3β, and MEK/ERK signaling pathways .
Antimicrobial Effects:
- Bactericidal Activity DBL exhibits bactericidal activity against cyanobacteria Microcystis aeruginosa . DBL causes damage and significant lysis to M. aeruginosa cells . It also influences the transcription of genes in M. aeruginosa .
Other Potential Applications:
- Antioxidant Properties DBL can scavenge free radicals and reactive oxygen species .
- Anti-inflammatory Effects DBL attenuates lipopolysaccharide-induced inflammation in acute lung injury via down-regulation of MMP-2 and MMP-9 activities through suppressing ROS-mediated MAPK and PI3K/AKT signaling pathways .
- Neuroprotective Potential DBL has demonstrated neuroprotective potential against Parkinson’s disease-related neurotoxin 6-hydroxydopamine in SH-SY5Y cells through the activation of the Nrf2/glutathione pathway .
Research Findings
- DBL quinone, formed in the reaction, is extremely reactive and undergoes facile dimerization and trimerization reactions .
- Plant phenolic compounds, including DBL, can act as antioxidants and reduce damage resulting from oxidative stress and inflammation .
The following table summarizes the effects of DBL on aging-mediated cardiac changes in SAMP8 mice :
Parameter | Effect of DBL |
---|---|
Oxidative DNA Damage | Significantly Reduced |
Oxygen Radical Antioxidant Capacity (ORAC) | Increased |
Cardiac Fibrosis | Reduced |
Cardiomyocyte Apoptosis | Decreased |
Mechanism of Action
3,4-Dihydroxybenzalacetone exerts its effects primarily through its antioxidative activity. It scavenges free radicals and reduces oxidative stress in cells. The compound also inhibits the expression of melanin-related proteins such as tyrosinase, tyrosinase-related protein-1, and tyrosinase-related protein-2. This inhibition is mediated through the cyclic adenosine monophosphate/protein kinase A, v-akt murine thymoma viral oncogene homolog/glycogen synthase kinase 3 beta, and mitogen-activated protein kinase kinase/extracellular regulated protein kinase signaling pathways .
Comparison with Similar Compounds
Caffeic Acid Phenethyl Ester: Both compounds are catechol-containing phenylpropanoid derivatives with antioxidative properties.
Protocatechic Acid: Shares similar antioxidative and anti-inflammatory properties.
Syringic Acid: Another phenolic compound with similar biological activities.
Uniqueness: 3,4-Dihydroxybenzalacetone is unique due to its potent anti-melanogenesis effect, which is not as pronounced in similar compounds. Its ability to regulate multiple signaling pathways also sets it apart from other phenolic compounds .
Biological Activity
3,4-Dihydroxybenzalacetone (DBL) is a low-molecular-weight polyphenolic compound that has garnered attention for its diverse biological activities. This article provides an overview of its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.
DBL is characterized by the presence of two hydroxyl groups and a ketone functional group, contributing to its reactivity and biological properties. Its molecular formula is C10H10O3, and it has been studied for its antioxidant, anti-inflammatory, and anti-cancer properties.
Antioxidant Activity
DBL exhibits significant antioxidant activity by scavenging free radicals and reactive oxygen species (ROS). Research indicates that it can protect cells from oxidative stress, which is implicated in various diseases, including neurodegenerative disorders and aging-related conditions .
Anti-inflammatory Effects
DBL has been shown to inhibit pro-inflammatory cytokines and signaling pathways. For instance, it reduces the expression of inducible nitric oxide synthase (iNOS) and interleukin-6 (IL-6) in response to lipopolysaccharide (LPS) stimulation in macrophages . This anti-inflammatory action is crucial for its potential use in treating chronic inflammatory diseases.
Neuroprotective Properties
In vitro studies have demonstrated that DBL protects neuronal cells against apoptosis induced by neurotoxins such as 6-hydroxydopamine. It activates the Nrf2 pathway, enhancing the cellular antioxidant defense system . Additionally, DBL has shown promise in preventing aging-induced myocardial changes in senescence-accelerated mouse models by reducing apoptosis markers like caspase-3 .
Antimicrobial Activity
DBL has demonstrated bactericidal activity against Microcystis aeruginosa, a harmful cyanobacterium. Studies reveal that DBL induces significant morphological changes and lysis in these cells, suggesting its potential as a biocontrol agent in aquatic environments .
Anti-melanogenic Effects
Research indicates that DBL inhibits melanin synthesis in melanocytes by reducing tyrosinase activity and affecting signaling pathways related to melanogenesis. This property could be beneficial in developing skin-whitening agents or treatments for hyperpigmentation .
Case Studies
- Neuroprotection Against Aging : In a study involving senescence-accelerated mice (SAMP8), treatment with DBL significantly reduced cardiac fibrosis and apoptosis markers. The results indicated that DBL modulates the expression of genes involved in cardiac remodeling and inflammation, highlighting its therapeutic potential for age-related heart diseases .
- Bactericidal Effects : A study purified DBL from Phellinus noxius and evaluated its effects on M. aeruginosa. The compound exhibited a half-maximal effective concentration (EC50) of 5 µg/mL, demonstrating potent antimicrobial activity that could be harnessed for ecological or therapeutic applications .
Data Summary
Properties
IUPAC Name |
4-(3,4-dihydroxyphenyl)but-3-en-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-7(11)2-3-8-4-5-9(12)10(13)6-8/h2-6,12-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFZKRGUGKLILR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CC(=C(C=C1)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.